molecular formula C13H14O2S B7991185 5-Methyl-2-furyl-(4-methylthiophenyl)methanol CAS No. 356552-81-3

5-Methyl-2-furyl-(4-methylthiophenyl)methanol

Cat. No.: B7991185
CAS No.: 356552-81-3
M. Wt: 234.32 g/mol
InChI Key: CMADLLMIYXQIMY-UHFFFAOYSA-N
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Description

5-Methyl-2-furyl-(4-methylthiophenyl)methanol is an organic compound with the molecular formula C13H14O2S and a molecular weight of 234.31 g/mol This compound features a furan ring substituted with a methyl group and a thiophenyl group substituted with a methyl group, connected through a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-furyl-(4-methylthiophenyl)methanol typically involves the reaction of 5-methyl-2-furanmethanol with 4-methylthiophenol under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-furyl-(4-methylthiophenyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-2-furyl-(4-methylthiophenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-2-furyl-(4-methylthiophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-furanmethanol: A related compound with a similar furan ring structure but lacking the thiophenyl group.

    4-Methylthiophenol: Contains the thiophenyl group but lacks the furan ring structure.

Uniqueness

5-Methyl-2-furyl-(4-methylthiophenyl)methanol is unique due to the combination of both furan and thiophenyl groups, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(5-methylfuran-2-yl)-(4-methylsulfanylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2S/c1-9-3-8-12(15-9)13(14)10-4-6-11(16-2)7-5-10/h3-8,13-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMADLLMIYXQIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2=CC=C(C=C2)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401234690
Record name 5-Methyl-α-[4-(methylthio)phenyl]-2-furanmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401234690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356552-81-3
Record name 5-Methyl-α-[4-(methylthio)phenyl]-2-furanmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356552-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-α-[4-(methylthio)phenyl]-2-furanmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401234690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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